Cas no 1059072-96-6 (2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide)

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide structure
1059072-96-6 structure
Product Name:2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide
CAS No:1059072-96-6
MF:C18H19BrN2OS
MW:391.325262308121
CID:6262196
PubChem ID:16800496
Update Time:2025-07-21

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide
    • 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone;hydrobromide
    • 1059072-96-6
    • AKOS016353574
    • F0020-1459
    • 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide
    • Inchi: 1S/C18H18N2OS.BrH/c1-11-8-12(2)17(13(3)9-11)16(21)10-22-18-19-14-6-4-5-7-15(14)20-18;/h4-9H,10H2,1-3H3,(H,19,20);1H
    • InChI Key: DFSAHHYWIKJFTP-UHFFFAOYSA-N
    • SMILES: Br.S(C1=NC2C=CC=CC=2N1)CC(C1C(C)=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 390.04015g/mol
  • Monoisotopic Mass: 390.04015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide Pricemore >>

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Additional information on 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide

Introduction to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide (CAS No. 1059072-96-6)

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide, identified by its CAS number 1059072-96-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole derivatives class, which is well-documented for its diverse biological activities. The structural motif of this molecule incorporates a benzodiazol-2-ylsulfanyl group linked to a 2,4,6-trimethylphenyl moiety, forming an ethanone backbone that is further modified by a hydrobromide salt form. Such structural features not only contribute to its unique chemical properties but also open up avenues for potential therapeutic applications.

The benzodiazol-2-ylsulfanyl substituent is particularly noteworthy as it introduces a sulfur atom into the benzodiazole scaffold, which can influence the electronic and steric properties of the molecule. Sulfur-containing heterocycles are often associated with enhanced binding affinity to biological targets, making this compound a promising candidate for drug discovery. In contrast, the 2,4,6-trimethylphenyl group provides steric hindrance and electronic modulation, which can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound. The hydrobromide salt form enhances solubility and stability, making it more amenable for formulation and in vitro studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. For instance, preliminary computational studies indicate potential interactions with serotonin receptors (5-HT receptors), which are known to play a crucial role in mood regulation and anxiety disorders. Additionally, the presence of the benzodiazole core suggests possible modulation of GABAergic systems, which are central to anesthetic and sedative effects.

The pharmaceutical industry has been increasingly interested in developing novel benzodiazole derivatives due to their therapeutic potential and relatively well-understood pharmacological mechanisms. However, there is a continuous need for compounds that offer improved efficacy while minimizing side effects such as tolerance and dependence. The unique structural features of CAS No. 1059072-96-6, including the sulfur-containing sulfanyl group and the methylated aromatic ring, may confer advantages over conventional benzodiazole derivatives by enhancing selectivity and reducing adverse effects.

In vitro pharmacological assays have begun to explore the potential applications of this compound. Initial experiments have shown promising results in modulating enzyme activity relevant to central nervous system (CNS) disorders. Specifically, the compound has demonstrated inhibitory effects on certain cytochrome P450 enzymes (CYP450), which are critical in drug metabolism. This observation is particularly significant as it could influence how the compound is metabolized in vivo, potentially affecting its bioavailability and duration of action.

Moreover, the hydrobromide salt form of this compound has been found to improve its solubility in aqueous solutions, facilitating its use in experimental formulations for both in vitro and in vivo studies. This property is essential for developing effective drug delivery systems and ensuring consistent dosing regimens. Researchers are also exploring synthetic pathways to modify this compound further, aiming to optimize its pharmacological profile while maintaining its core structural integrity.

The integration of machine learning models into drug discovery has accelerated the process of identifying promising candidates like CAS No. 1059072-96-6. These models can predict biological activity based on molecular descriptors derived from the compound’s structure. By leveraging such computational tools, scientists have been able to prioritize compounds for experimental validation more efficiently than traditional methods alone would allow. This approach has already led to several breakthroughs in identifying novel therapeutic agents with improved properties.

Future research directions for 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one hydrobromide include exploring its potential as an intermediate in multi-target drug design. The combination of pharmacophoric elements from different bioactive molecules can lead to compounds with enhanced therapeutic benefits. Additionally, investigating its interaction with protein targets using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide deeper insights into its mechanism of action.

The development of new pharmaceutical agents requires rigorous testing across multiple stages before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models will be essential to evaluate the safety and efficacy of this compound further. Furthermore, collaborations between academic institutions and pharmaceutical companies could facilitate faster translation from laboratory findings to clinical trials.

In conclusion,CAS No 1059072 - 96 - 6, corresponding to (benzodiazol - - - ylsulfanyl - ) - ((trimethylphenyl)carbonyl)ethyl bromide hydrate, represents a significant advancement in medicinal chemistry due to its innovative structure and promising biological activities. Its potential applications in treating neurological disorders combined with ongoing research efforts make it a compelling subject for further investigation within both academic and industrial settings.

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